ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate
Overview
Description
Ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a carbamate group, a methoxyphenyl group, and a diphenylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate typically involves multiple steps. One common method starts with the reaction of 4-amino-2-methoxyphenol with diphenylacetyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-[(diphenylacetyl)amino]-2-methoxyphenol. The intermediate is then reacted with ethyl chloroformate to yield the final product, this compound. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 4-[(diphenylacetyl)amino]-2-hydroxyphenyl carbamate.
Reduction: Formation of ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate can be compared with other carbamate derivatives and phenyl compounds. Similar compounds include:
Ethyl {4-[(phenylacetyl)amino]-2-methoxyphenyl}carbamate: Lacks the second phenyl group, resulting in different chemical properties.
Mthis compound: Has a methyl group instead of an ethyl group, affecting its reactivity and solubility.
Ethyl {4-[(diphenylacetyl)amino]-2-hydroxyphenyl}carbamate: Contains a hydroxyl group instead of a methoxy group, influencing its hydrogen bonding and polarity.
Properties
IUPAC Name |
ethyl N-[4-[(2,2-diphenylacetyl)amino]-2-methoxyphenyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-3-30-24(28)26-20-15-14-19(16-21(20)29-2)25-23(27)22(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-16,22H,3H2,1-2H3,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUKFPIHECWCRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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